

An In-depth Technical Guide to 2,2-Bis(4-aminophenyl)hexafluoropropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Bis(4-aminophenyl)hexafluoropropane

Cat. No.: B111133

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-aminophenyl)hexafluoropropane, commonly referred to as 4,4'-(Hexafluoroisopropylidene)dianiline or BIS-A-AF, is a fluorinated aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polymers.^{[1][2]} Its unique structure, characterized by the presence of two trifluoromethyl (-CF₃) groups, imparts desirable properties such as enhanced thermal stability, improved solubility, and low dielectric constants to the resulting polymers. This guide provides a comprehensive overview of the chemical and physical properties of **2,2-Bis(4-aminophenyl)hexafluoropropane**, detailed experimental protocols for its characterization, and its primary applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2,2-Bis(4-aminophenyl)hexafluoropropane** are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General Chemical Information

Property	Value	Source
CAS Number	1095-78-9	[1][3]
Molecular Formula	C15H12F6N2	[1][3]
Molecular Weight	334.27 g/mol	[3]
IUPAC Name	4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline	[3]
Synonyms	4,4'-(Hexafluoroisopropylidene)dianiline, BIS-A-AF	[1]
Canonical SMILES	<chem>C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N</chem>	[3]
InChI Key	BEKFRNOZJSYWKZ-UHFFFAOYSA-N	[1][3]

Table 2: Physical Properties

Property	Value	Source
Appearance	White to light yellow to light orange powder/crystal	[3]
Melting Point	195-198 °C	[2][4][5]
Solubility	Slightly soluble in water; Soluble in methanol.	[3]
pKa	3.98 ± 0.25 (Predicted)	[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of **2,2-Bis(4-aminophenyl)hexafluoropropane**. Below are outlines of typical protocols for determining key properties.

Synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane

A common method for the preparation of **2,2-Bis(4-aminophenyl)hexafluoropropane** involves the reaction of 2,2-bis(4-halophenyl)hexafluoropropane with an amine compound in the presence of a catalyst, followed by deprotection and purification.[7] Another approach involves a multi-step synthesis starting from 2,2-bis(4-carboxyphenyl)hexafluoropropane, which is converted to the corresponding acid chloride, then to an acid azide, followed by rearrangement and hydrolysis to yield the diamine.[8]

Illustrative Synthesis Workflow:



[Click to download full resolution via product page](#)

Caption: A multi-step synthesis pathway for **2,2-Bis(4-aminophenyl)hexafluoropropane**.

Determination of Melting Point

The melting point of **2,2-Bis(4-aminophenyl)hexafluoropropane** is typically determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC).

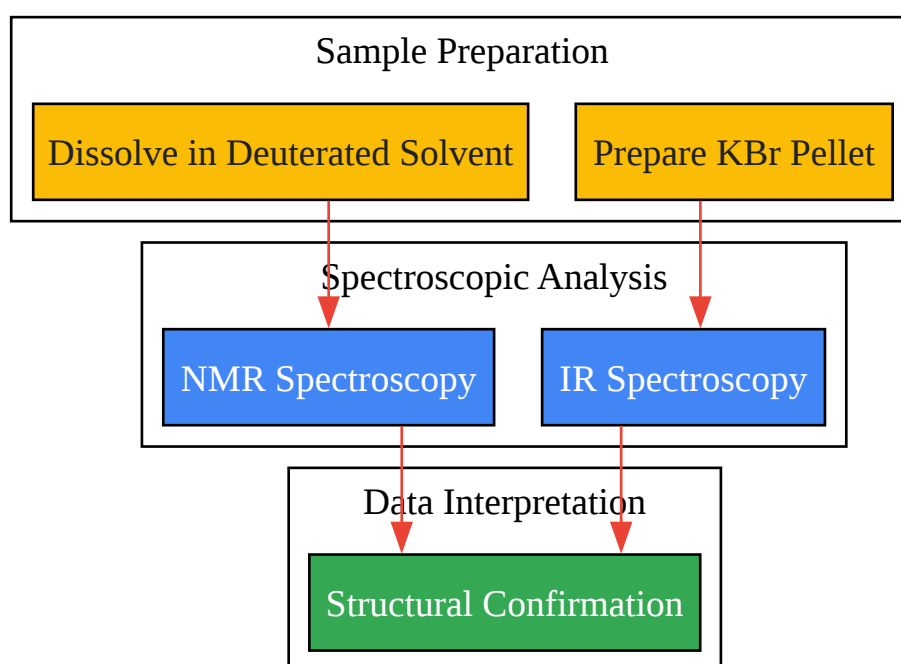
- **Melting Point Apparatus:** A small amount of the crystalline solid is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the solid melts is recorded.
- **Differential Scanning Calorimetry (DSC):** A sample is heated at a constant rate in a controlled atmosphere, and the heat flow to the sample is measured relative to a reference. The melting point is determined from the peak of the endothermic transition in the DSC thermogram.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of **2,2-Bis(4-aminophenyl)hexafluoropropane**.

- Infrared (IR) Spectroscopy: An IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded over the range of 4000-400 cm^{-1} . Key vibrational bands for the amino groups (N-H stretching) and the C-F bonds are analyzed.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3). The chemical shifts, integration, and coupling patterns of the signals are used to confirm the molecular structure. A hydrogen spectrum of the compound has been referenced in patent literature.[7]

Logical Flow for Spectroscopic Characterization:



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2,2-Bis(4-aminophenyl)hexafluoropropane**.

Applications in Polymer Synthesis

The primary application of **2,2-Bis(4-aminophenyl)hexafluoropropane** is as a monomer for the synthesis of high-performance polymers, particularly polyimides and polyamides.[4] These polymers are known for their high thermal stability and are used in applications requiring resistance to high temperatures, such as in aircraft composites and high-temperature films.[9] The incorporation of the hexafluoroisopropylidene group enhances the solubility of the resulting polymers, making them more processable.

Signaling Pathway Interactions

Currently, there is no significant evidence in the scientific literature to suggest that **2,2-Bis(4-aminophenyl)hexafluoropropane** is directly involved in specific biological signaling pathways. Its primary role is as a monomer in materials science. However, a derivative, 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, is listed as a potential endocrine-disrupting compound.[10] Further research would be needed to ascertain any biological activity of the parent compound.

Safety Information

2,2-Bis(4-aminophenyl)hexafluoropropane is classified as a skin and eye irritant.[11][12] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[12] It is recommended to wash the skin thoroughly after handling.[12] The compound is also known to be air-sensitive.[3]

Conclusion

2,2-Bis(4-aminophenyl)hexafluoropropane is a valuable monomer for the development of advanced polymer materials. Its well-defined chemical and physical properties, combined with its ability to impart desirable characteristics to polymers, make it a subject of continued interest in materials science. This guide provides a foundational understanding of its properties, characterization, and applications for researchers and professionals in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Bis(4-aminophenyl)hexafluoropropane 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. 4,4'-(Hexafluoroisopropylidene)dianiline 98 1095-78-9 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2,2-Bis(4-aminophenyl)hexafluoropropane | 1095-78-9 [chemicalbook.com]
- 5. 2,2-Bis(4-aminophenyl)hexafluoropropane | CAS#:1095-78-9 | Chemsrcc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 7. CN112624930A - Preparation method of 2, 2-bis (4-aminophenyl) hexafluoropropane - Google Patents [patents.google.com]
- 8. DE3918792A1 - METHOD FOR PRODUCING 2,2-BIS- (4-AMINOPHENYL) HEXAFLUOROPROPANE - Google Patents [patents.google.com]
- 9. EP0311028A2 - A process for bis (4-aminophenyl) hexafluoropropane - Google Patents [patents.google.com]
- 10. 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | C15H12F6N2O2 | CID 632603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS # 1095-78-9, 2,2-Bis(4-aminophenyl)hexafluoropropane, 4,4'-(Hexafluoroisopropylidene)dianiline - chemBlink [www.chemblink.com]
- 12. 2,2-Bis(4-aminophenyl)hexafluoropropane | 1095-78-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Bis(4-aminophenyl)hexafluoropropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111133#2-2-bis-4-aminophenyl-hexafluoropropane-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com